molecular formula C23H21ClN2O4S B6569581 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-chlorophenoxy)acetamide CAS No. 946298-36-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-chlorophenoxy)acetamide

Cat. No. B6569581
CAS RN: 946298-36-8
M. Wt: 456.9 g/mol
InChI Key: IEIDEPUTNQWRKK-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-chlorophenoxy)acetamide” is a derivative of 1,2,3,4-tetrahydroquinoline (THQ) that has been designed and prepared for antibacterial activity . This compound is a result of combining two privileged structures, benzenesulfonyl (BS) and THQ, which are known to be active .


Synthesis Analysis

The synthesis of this compound involves the design and preparation of N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) . The exact synthesis process is not detailed in the available resources.

Future Directions

The compound represents a promising structure for the development of new synthetic classes of antimicrobials . Further structure-aided design efforts towards obtaining novel derivatives of this compound are envisioned .

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-chlorophenoxy)acetamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play crucial roles in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in the synthesis of peptidoglycan, thereby affecting the integrity of the bacterial cell wall.

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the peptidoglycan biosynthesis pathway . This leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and environmental stressors, ultimately leading to cell lysis.

Result of Action

The compound’s action results in bactericidal activity against both gram-positive and gram-negative bacteria . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) has been detected in strains treated with this compound . .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c24-18-9-12-20(13-10-18)30-16-23(27)25-19-11-8-17-5-4-14-26(22(17)15-19)31(28,29)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIDEPUTNQWRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-chlorophenoxy)acetamide

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